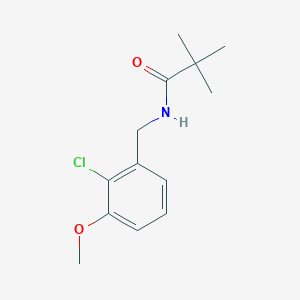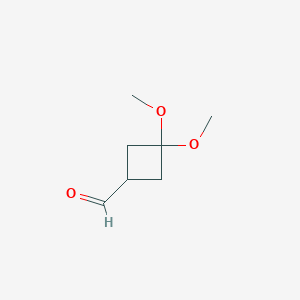
3,3-Dimethoxycyclobutane-1-carbaldehyde
Overview
Description
3,3-Dimethoxycyclobutane-1-carbaldehyde is a cyclic organic compound with the chemical formula C7H12O3 . It has a molecular weight of 144.17 .
Synthesis Analysis
The synthesis of 3,3-Dimethoxycyclobutane-1-carbaldehyde involves a two-stage process . In the first stage, (3,3-bis-methoxy-cyclobutyl)methanol reacts with oxalyl dichloride and dimethyl sulfoxide in dichloromethane at -78℃ for 1 hour . In the second stage, triethylamine is added to the reaction mixture in dichloromethane and stirred for 1 hour . The reaction mixture is then poured into water and extracted with dichloromethane. The dichloromethane layer is washed with water, dried, and concentrated to give a crude oil, which is purified by passing through a plug of silica to provide the title compound .Molecular Structure Analysis
The molecular structure of 3,3-Dimethoxycyclobutane-1-carbaldehyde is represented by the linear formula C7H12O3 . The InChI code for the compound is 1S/C7H12O3/c1-9-7(10-2)3-6(4-7)5-8/h5-6H,3-4H2,1-2H3 .Scientific Research Applications
Synthesis and Applications in Organic Chemistry : Research has shown that compounds related to 3,3-Dimethoxycyclobutane-1-carbaldehyde are used in the synthesis of complex organic structures. For instance, the chemistry of related aldehydes, such as 2-chloroquinoline-3-carbaldehyde, has been extensively studied for its synthetic applications and biological evaluation (Hamama et al., 2018).
Polysaccharide Synthesis : Another application is in the field of polysaccharide synthesis. A study by Okada et al. (1983) discussed the synthesis of a new D,L-polysaccharide starting from a compound structurally similar to 3,3-Dimethoxycyclobutane-1-carbaldehyde, showcasing its utility in creating complex polysaccharides with potential applications in materials science (Okada et al., 1983).
Complex Compound Synthesis : The compound has been utilized in the synthesis of complex chemical structures. For example, Arion et al. (2001) demonstrated its use in forming oxovanadium(IV) and oxovanadium(IV)-barium(II) complexes with heterotopic macrocyclic ligands, which could have implications in catalysis and materials science (Arion et al., 2001).
Chemical Reactivity and Mechanistic Studies : Studies have also focused on the chemical reactivity of related aldehydes, providing insights into their behavior in various chemical reactions. For instance, Magnussen et al. (1993) investigated the thermal reaction of Azulene‐1‐carbaldehydes with Dimethyl Acetylenedicarboxylate, contributing to the understanding of reaction mechanisms in organic chemistry (Magnussen et al., 1993).
properties
IUPAC Name |
3,3-dimethoxycyclobutane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(10-2)3-6(4-7)5-8/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBIWBIFKAUICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethoxycyclobutane-1-carbaldehyde | |
CAS RN |
1031334-86-7 | |
| Record name | 3,3-dimethoxycyclobutane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






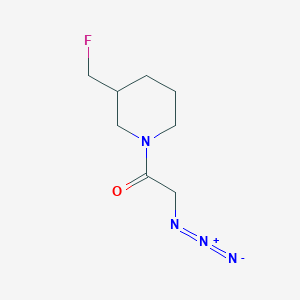
![5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1489322.png)
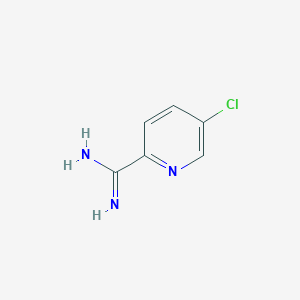

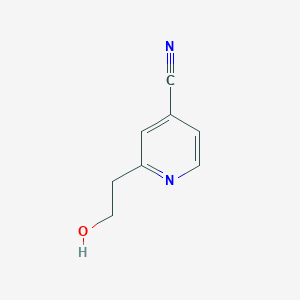

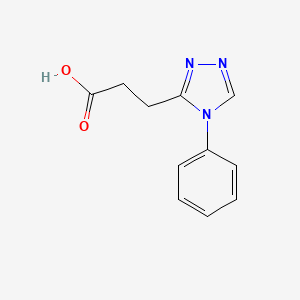
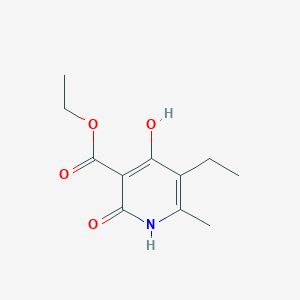
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1489333.png)
![5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1489336.png)
